4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide
Overview
Description
4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as CPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in depth. In Additionally, we will list future directions for research on this compound.
Scientific Research Applications
4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of cancer, hypertension, and neurological disorders.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide is not fully understood, but it is thought to involve the modulation of ion channels and the inhibition of various enzymes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of voltage-gated ion channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to modulate the activity of ion channels, which can lead to changes in neuronal excitability. This compound has also been found to have potential therapeutic applications in the treatment of hypertension and neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, this compound has been found to have a variety of biological effects, which makes it a useful tool for studying various cellular processes. However, one limitation of using this compound in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide. One area of interest is the development of more potent and selective this compound analogs for use in scientific research and potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of cancer, hypertension, and neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method is well-established, and it has been found to have a variety of biochemical and physiological effects. This compound has potential therapeutic applications in the treatment of cancer, hypertension, and neurological disorders, and there are several future directions for research on this compound.
Properties
IUPAC Name |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17/h4-7H,1-3,8-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNDNXJUNXGEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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